N-Benzyl-2-(methylthio)pyrimidin-4-amine
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Description
N-Benzyl-2-(methylthio)pyrimidin-4-amine, also known as N-BMP, is an important building block for many organic compounds and has a wide range of applications in scientific research. This compound has been studied extensively in recent years, with its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments being the focus of much research.
Scientific Research Applications
Anticancer Activity
Researchers have investigated the synthesis and biological evaluation of various pyrimidin-4-amine derivatives, focusing on their potential as anticancer agents. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated good yields and was characterized by spectral analyses, with docking studies indicating its potential biological activity (Bommeraa, Merugu, & Eppakayala, 2019). Additionally, a study on 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives showcased significant in-vitro anticancer activity against different cancer lines, highlighting the potential of pyrimidin-4-amine derivatives in cancer research (Waghmare et al., 2013).
Antimicrobial and Antifungal Applications
The synthesis of new derivatives such as 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole has been reported, with these compounds showing promising antibacterial and antifungal activities in vitro. This highlights the potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine derivatives in developing new antimicrobial agents (Sayed, Khalil, & Raslan, 2012).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds using pyrimidin-4-amine derivatives as key intermediates. For example, the synthesis of bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes through a three-component reaction showcased an effective method for generating nitrogen-containing heterocycles, indicating the versatility of these compounds in synthetic chemistry (Fang, Fang, & Zheng, 2013).
properties
IUPAC Name |
N-benzyl-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIAFTYXCCCQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546560 |
Source
|
Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-(methylthio)pyrimidin-4-amine | |
CAS RN |
91719-61-8 |
Source
|
Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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